molecular formula C17H10BrFN2O4 B2606288 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 477856-89-6

5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B2606288
CAS No.: 477856-89-6
M. Wt: 405.179
InChI Key: TWOSVNVVRBYLFE-UHFFFAOYSA-N
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Description

5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with the molecular formula C17H10BrFN2O4 and a molecular weight of 405.2 g/mol . This compound is characterized by the presence of a bromo and fluoro substituent on the phenoxy group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromo-2-fluorophenol with a suitable benzylidene precursor under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Mechanism of Action

The mechanism of action of 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromo and fluoro substituents play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

5-[[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O4/c18-10-5-6-14(12(19)8-10)25-13-4-2-1-3-9(13)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOSVNVVRBYLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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